molecular formula C17H19NOS B2528791 3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1203411-64-6

3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No. B2528791
CAS RN: 1203411-64-6
M. Wt: 285.41
InChI Key: ZSMHDGIFBKTDBC-UHFFFAOYSA-N
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Description

The compound "3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological activities. Benzamide derivatives are often explored for their potential applications in medicinal chemistry due to their ability to interact with various biological targets .

Synthesis Analysis

The synthesis of benzamide derivatives can be carried out using various methods. For instance, microwave-assisted synthesis is a technique that has been employed to create Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are related to the compound of interest . Direct acylation reactions have also been used to synthesize N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was established using this method . Similarly, the molecular structure of "this compound" could be analyzed using X-ray diffraction techniques.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For instance, a stable 2-thianaphthalene derivative underwent a novel 1,4-cycloaddition reaction . The reactivity of the compound of interest could be explored through similar cycloaddition reactions or other types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using different analytical techniques. Density functional theory (DFT) calculations, as well as experimental methods like IR spectroscopy and X-ray diffraction, have been used to analyze the properties of benzamide derivatives . These methods could provide insights into the electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential of "this compound".

Scientific Research Applications

Crystal Structure Analysis

Researchers have been focusing on the crystal structure of compounds with thiophene components due to their significance in material science and medicinal chemistry. For example, the crystal structure of a closely related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide (1: 1), was established through spectral analysis and X-ray diffraction studies. This kind of research is crucial for understanding the molecular interactions and stability of such compounds, which can be applied in designing drugs and materials with specific properties (Sharma et al., 2016).

Herbicidal Activity

Some derivatives of benzamides, including compounds similar in structure to 3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide, have been explored for their herbicidal activity. These studies reveal the potential agricultural utility of such compounds in controlling annual and perennial grasses in forage legumes, certain turf grasses, and cultivated crops, highlighting an application in the development of new herbicides (Viste et al., 1970).

Heterocyclic Compound Formation

The exploration of reactions for the formation of heterocyclic compounds from benzamide derivatives is another area of research. These studies are fundamental in synthetic organic chemistry, contributing to the development of new pharmaceuticals and materials with novel properties. For instance, the reaction of 3-methyl-benzocyclohepten-5-one with phosphoryl chloride and dimethyl formamide led to the formation of heterocyclic annelated compounds, demonstrating the versatility of benzamide derivatives in synthesizing complex molecular structures (Peesapati & Anuradha, 2000).

Antimicrobial Studies

Benzamide derivatives, including those with thiophene moieties, have shown promising results in antimicrobial studies. These compounds are investigated for their efficacy against various bacterial and fungal pathogens, offering insights into the development of new antimicrobial agents. The study of 3-(4-Substitutedthiocarbamidophenyl)-N, N-dimethyl-3-Pyridin-2-yl-propan-1-amine and its derivatives is an example of how structural modifications can enhance antimicrobial activity, underscoring the potential of benzamide derivatives in addressing antibiotic resistance (Tayade et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

3,5-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-12-8-13(2)10-14(9-12)16(19)18-11-17(5-6-17)15-4-3-7-20-15/h3-4,7-10H,5-6,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMHDGIFBKTDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2(CC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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